molecular formula C18H20N2O3 B4512262 2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide

2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide

Cat. No. B4512262
M. Wt: 312.4 g/mol
InChI Key: ZXNMVGGFXBQHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that can include palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For instance, a method for synthesizing dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives showcases the intricate steps involved in generating compounds with similar structural features to 2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide. These reactions demonstrate significant stereoselectivity, with Z isomers formed preferentially or exclusively, highlighting the sophisticated techniques employed in the synthesis of such compounds (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often utilizes X-ray diffraction and density functional theory (DFT) calculations to elucidate the geometrical parameters of compounds. For example, the structure of a novel benzamide derivative was analyzed both experimentally and theoretically, revealing the molecule's crystallization in a triclinic system and the correspondence between experimental and calculated geometrical parameters. This approach provides a deep understanding of the compound's structural intricacies (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions and properties, such as colorimetric sensing of fluoride anions, highlight the functional capabilities of benzamide derivatives. The ability of certain compounds to undergo drastic color transitions in response to specific anions demonstrates their chemical reactivity and potential applications in sensing technologies. These properties are often elucidated through comprehensive studies involving UV-Vis absorption, NMR analyses, and theoretical calculations (Younes et al., 2020).

Physical Properties Analysis

The analysis of physical properties such as solubility, molecular weight, and viscosity is crucial for understanding a compound's behavior in various conditions. Polyamides synthesized from related monomers have been shown to possess high solubility in common organic solvents and exhibit significant thermal stability, indicating the robustness of these materials. Such studies are pivotal in assessing the applicability of these compounds in different domains (Yang et al., 1999).

Chemical Properties Analysis

Investigating the chemical properties involves examining reactivity, bond configurations, and interaction with various agents. For instance, the analysis of the electron-withdrawing and donating effects of substituents in benzamides provides insights into their reactivity and potential for forming hydrogen bonds, which can significantly impact their chemical behavior and utility in further reactions (Haller et al., 2017).

properties

IUPAC Name

2-methyl-3-[2-(2-methylphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-7-4-5-10-16(11)23-13(3)18(22)20-15-9-6-8-14(12(15)2)17(19)21/h4-10,13H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNMVGGFXBQHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide
Reactant of Route 3
Reactant of Route 3
2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide
Reactant of Route 4
Reactant of Route 4
2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide
Reactant of Route 5
Reactant of Route 5
2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide
Reactant of Route 6
Reactant of Route 6
2-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.